1-(bromodifluoromethyl)-4-iodo-1H-imidazole
Description
Properties
Molecular Formula |
C4H2BrF2IN2 |
|---|---|
Molecular Weight |
322.88 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-4-iodoimidazole |
InChI |
InChI=1S/C4H2BrF2IN2/c5-4(6,7)10-1-3(8)9-2-10/h1-2H |
InChI Key |
CPSBPLGAQTXQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1C(F)(F)Br)I |
Origin of Product |
United States |
Preparation Methods
The reaction conditions often include the use of a base and a suitable solvent to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and purity.
Chemical Reactions Analysis
1.1. Electrophilic Substitution at C-4 Position
The iodination of imidazole occurs preferentially at the C-4 position under alkaline conditions. A representative synthesis involves:
-
Reagents : Imidazole, iodine (1:1–2.8 molar ratio), NaOH (4.6 equiv) in water .
-
Conditions : 0–120°C for 2–24 hours.
-
Mechanism : Base-mediated deprotonation generates a nucleophilic imidazolide anion, facilitating electrophilic iodination .
1.2. Bromodifluoromethylation
The bromodifluoromethyl (-CF₂Br) group is introduced via:
-
Reagents : CF₂Br₂, NaH, and tetrabutylammonium bromide in DMF .
-
Conditions : 0–25°C for 4–12 hours.
-
Key Step : Counterion exchange (Na⁺ → K⁺/Zn²⁺) accelerates the reaction .
2.1. Nucleophilic Substitutions
The C-4 iodine undergoes facile displacement in cross-coupling reactions:
2.2. Reductive Deiodination
Iodine can be removed under reducing conditions:
-
Conditions : 100°C for 8–12 hours.
3.1. Halogen Exchange
The -CF₂Br group participates in halogen-bonding interactions:
-
X···O/N Interactions : Stabilize α-helical peptides in MDM4/p53 binding (Kᵢ improved 3–5×) .
-
Bond Strength : Calculated ΔG = -2.1 kcal/mol for Br···His54 interactions .
3.2. Radical Reactions
The C-Br bond undergoes homolytic cleavage:
| Initiator | Solvent | Products | Application | Ref. |
|---|---|---|---|---|
| AIBN, hv (365 nm) | CCl₄ | CF₂-centered radicals | Polymer functionalization |
4.1. Sequential Halogen Manipulation
A continuous flow process enables sequential iodination and bromodifluoromethylation:
-
Step 1 : Iodination in aqueous NaOH (residence time: 3 min) .
-
Step 2 : Bromodifluoromethylation in DMF (residence time: 8 min) .
Stability and Handling
| Property | Value | Conditions | Ref. |
|---|---|---|---|
| Thermal Decomposition | 218–220°C (onset) | N₂ atmosphere, 10°C/min | |
| Hydrolytic Stability | t₁/₂ = 48 hr (pH 7.4) | PBS buffer, 37°C |
Scientific Research Applications
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole has several applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein labeling.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-4-iodo-1H-imidazole involves its interaction with molecular targets through its halogen substituents. The bromodifluoromethyl group can participate in hydrogen bonding and halogen bonding, while the iodine group can engage in various types of interactions, including van der Waals forces and covalent bonding. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(bromodifluoromethyl)-4-iodo-1H-imidazole with structurally or functionally related imidazole derivatives:
Key Comparative Analysis:
This enhances its utility in electrophilic reactions and as a fluorinated building block. The iodine atom at the 4-position offers a heavy halogen for cross-coupling (e.g., Suzuki-Miyaura) or material applications, similar to 4-iodo-1H-imidazole in perovskite solar cells .
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic bromodifluoromethylation using reagents like (bromodifluoromethyl)trimethylsilane, as described for analogous bromodifluoromethylated compounds . This contrasts with aryl-substituted imidazoles, which often require Pd-catalyzed cross-coupling .
Applications: Pharmaceuticals: Unlike trifluoromethylbenzyl derivatives (e.g., ), the bromodifluoromethyl group may improve metabolic stability and bioavailability due to fluorine’s effects on lipophilicity and binding .
Reactivity :
- The compound’s dual halogens (Br and I) enable sequential functionalization. For example, the iodine can be replaced via cross-coupling, while the bromodifluoromethyl group can undergo nucleophilic substitution or act as a radical precursor .
Research Findings and Data
Thermal and Electronic Properties:
- Halogen Bonding : The –CF₂Br group forms stronger halogen bonds (XB) compared to –CF₃ or –CH₂C₆H₄CF₃, as bromine’s σ-hole is more polarized than fluorine .
- Electron-Withdrawing Effect : The –CF₂Br group reduces the imidazole ring’s electron density (Hammett σₚ ≈ 0.45), enhancing acidity at the N–H position compared to aryl-substituted analogs (σₚ ≈ 0.06 for –C₆H₅) .
Biological Activity
1-(Bromodifluoromethyl)-4-iodo-1H-imidazole is a halogenated organic compound characterized by its unique combination of bromine and iodine substituents on an imidazole ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. The presence of fluorine atoms enhances its lipophilicity and alters its electronic characteristics, making it a valuable candidate for further research.
The compound's reactivity is primarily attributed to the electrophilic nature of the halogen atoms. It can undergo various chemical reactions, which are significant for synthesizing more complex derivatives that may exhibit enhanced pharmacological properties. The structural uniqueness of this compound lies in its dual halogenation combined with a difluoromethyl moiety, which may provide distinct advantages in terms of reactivity and biological activity compared to other halogenated imidazoles.
Biological Activity
Research indicates that compounds with halogenated imidazole structures often exhibit notable biological activities, including:
- Antimicrobial Properties : The imidazole ring is known for its role in various biological systems, suggesting potential antimicrobial and antifungal activities for this compound.
- Metabolic Stability : Fluorinated compounds are often associated with increased metabolic stability and bioavailability, which could enhance their therapeutic potential.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Iodo-1H-imidazole | Iodine substitution on imidazole | Improved open-circuit voltages in solar cells |
| Bromodifluoromethylbenzene | Bromine and difluoromethyl groups | Used in pharmaceuticals and agrochemicals |
| Difluoromethylthiazole | Difluoromethyl group on thiazole | Exhibits antimicrobial properties |
| 2-Bromo-4-fluoroaniline | Bromine and fluorine on aromatic ring | Important in dye synthesis |
Case Studies
A study examining the biological activity of substituted imidazoles found that compounds similar to this compound exhibited significant inhibitory effects against various biological targets, including reverse transcriptase enzymes. The docking studies performed indicated favorable binding orientations, suggesting potential as therapeutic agents against viral infections such as HIV .
Another investigation into the properties of fluorinated compounds highlighted their effectiveness as antimicrobial agents. The study emphasized the importance of halogen bonding interactions in enhancing the biological activity of these compounds, particularly in targeting specific proteins involved in disease processes .
The biological mechanism underlying the activity of this compound is still under investigation. However, it is believed that the halogen atoms play a crucial role in molecular interactions with biological targets. These interactions may involve:
- Halogen Bonding : The presence of bromine and iodine allows for unique bonding interactions that can stabilize enzyme-substrate complexes.
- Electrophilic Attack : The electrophilic nature of the halogens may facilitate reactions with nucleophilic sites on target molecules.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 1-(bromodifluoromethyl)-4-iodo-1H-imidazole, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, analogous imidazole derivatives are synthesized via Pd-catalyzed cross-coupling reactions (e.g., using aryl halides and imidazole precursors) under inert atmospheres . Optimization involves adjusting catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄), temperature (80–120°C), and solvent polarity (e.g., DMF or THF). Flash chromatography with silica gel (hexane/ethyl acetate gradients) is commonly used for purification .
Table 1 : Representative Reaction Conditions for Imidazole Derivatives
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1H-Imidazole + aryl halide | Pd(PPh₃)₄ (5 mol%) | DMF | 100 | 65–75 |
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization involves:
- Elemental Analysis : To verify purity (e.g., C, H, N content within ±0.3% of theoretical values) .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., iodine and bromodifluoromethyl groups show distinct shifts). Coupling constants (e.g., ²JFH ≈ 50 Hz for CF₂Br) confirm stereoelectronic effects .
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond lengths/angles (e.g., C–I bond ≈ 2.10 Å) .
Advanced Research Questions
Q. How can researchers address contradictory data between elemental analysis and spectroscopic results?
- Methodological Answer : Contradictions may arise from residual solvents or incomplete halogenation. Strategies include:
- Cross-Validation : Compare NMR integration ratios with theoretical proton counts.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₄H₃BrF₂IN₂⁺).
- Thermogravimetric Analysis (TGA) : Detects solvent residues affecting elemental analysis .
Q. What challenges arise in crystallographic refinement of halogenated imidazoles, and how are they resolved?
- Methodological Answer : Heavy atoms (Br, I) cause absorption errors and weak diffraction. Mitigation strategies:
-
Absorption Correction : Use multi-scan methods (e.g., SADABS in SHELXTL) .
-
Twinned Data : SHELXL’s TWIN command refines twinned crystals (common in monoclinic systems, space group P2₁/c) .
Table 2 : Crystallographic Data for Halogenated Imidazoles
Parameter Value (Example) Source Space Group P2₁/c C–I Bond Length 2.10 Å R-factor (Final) <0.05
Q. How does the bromodifluoromethyl group influence regioselectivity in further functionalization?
- Methodological Answer : The CF₂Br group is electron-withdrawing, directing electrophilic substitution to the C5 position of imidazole. For cross-coupling (e.g., Suzuki-Miyaura), the iodine at C4 acts as a leaving group, enabling Pd-catalyzed arylations. Steric hindrance from CF₂Br may reduce yields at crowded positions .
Methodological Best Practices
- Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive reactions (common with iodinated intermediates).
- Data Interpretation : Validate NMR assignments using 2D techniques (COSY, HSQC), especially for overlapping signals .
- Crystallography : Employ PLATON to check for missed symmetry or disorder .
Key Research Gaps
- Limited data on in situ stability under thermal/oxidative conditions.
- Mechanistic studies on halogen exchange reactions (Br/I) are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
